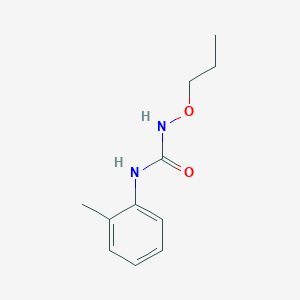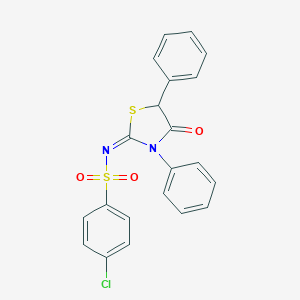![molecular formula C19H19N3 B241480 [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile](/img/structure/B241480.png)
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile, also known as DPP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DPP belongs to the class of compounds known as pyridine derivatives and has been shown to possess a wide range of biological activities. In
Mecanismo De Acción
The mechanism of action of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile is not fully understood. However, it has been shown to interact with various cellular targets, including ion channels, enzymes, and receptors. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors, leading to its biological effects.
Biochemical and Physiological Effects:
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been shown to modulate the immune system and protect against neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its wide range of biological activities. It has been shown to possess anticancer, antiviral, and anti-inflammatory properties, making it a versatile compound for studying various biological processes. However, one limitation of using [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in lab experiments is its potential toxicity. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. One direction is to further investigate its mechanism of action and cellular targets. This may lead to the development of more potent and selective compounds with improved therapeutic potential. Another direction is to investigate the pharmacokinetics and toxicity of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile in vivo. This may provide valuable information for the development of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a therapeutic agent. Finally, the potential of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile as a neuroprotective agent warrants further investigation, as it may hold promise for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile involves the reaction of 2,6-dimethyl-4-bromoacetophenone with 3-phenylpropanenitrile in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with malononitrile to yield the final product, [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile. The synthesis of [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. [2,6-dimethyl-1-(3-phenylpropyl)pyridin-4(1H)-ylidene]propanedinitrile has also been investigated for its ability to modulate the immune system and its potential as a neuroprotective agent.
Propiedades
Fórmula molecular |
C19H19N3 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
2-[2,6-dimethyl-1-(3-phenylpropyl)pyridin-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H19N3/c1-15-11-18(19(13-20)14-21)12-16(2)22(15)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-12H,6,9-10H2,1-2H3 |
Clave InChI |
XNKZXBRMLKPFJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
SMILES canónico |
CC1=CC(=C(C#N)C#N)C=C(N1CCCC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(4-bromobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-4-chlorobenzenesulfonamide](/img/structure/B241402.png)
![4-({[2-(Trifluoromethyl)-1,3-benzodioxol-2-yl]carbamoyl}amino)benzenesulfonamide](/img/structure/B241405.png)
![2-methyl-N-{3-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B241408.png)


![1-(3,4-Dichlorophenyl)-7-fluoro-2-(3-morpholin-4-ylpropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241414.png)
![2-[3-(Dimethylamino)propyl]-7-fluoro-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241415.png)
![1-(4-Tert-butylphenyl)-2-[3-(dimethylamino)propyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241418.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B241421.png)
![2-{(3Z)-3-[2-(naphthalen-1-yl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B241425.png)
![(10-chloro-2,6-dioxo-3,11b-dihydro-2H,5H-chromeno[4',3':4,5]thiopyrano[2,3-d][1,3]thiazol-5a(6H)-yl)acetic acid](/img/structure/B241426.png)
![4-[2-(4-Methylphenoxy)ethyl]morpholine](/img/structure/B241427.png)

![Ethyl 2-[2-(4-isopropoxy-3-methoxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B241431.png)